1,4-Phenylenediacrylic Acid Diethyl Ester
Overview
Description
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester is an organic compound with the molecular formula C18H18O4. It is a diester derivative of 2-propenoic acid, featuring a 1,4-phenylene group as a central structural motif. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester typically involves the esterification of 2-propenoic acid with diethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with precise control of reaction parameters such as temperature and pressure, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the phenylene group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the ester functional groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research into its potential as a drug delivery vehicle and its interactions with biological systems is ongoing.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester involves its ability to undergo polymerization and form cross-linked networks. The phenylene group provides rigidity and stability to the polymer chains, while the ester groups facilitate interactions with other molecules. These properties make it suitable for applications requiring durable and resilient materials.
Comparison with Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, 3,3’-(1,3-phenylene)bis-, diethyl ester
- 2-Propenoic acid, 3,3’-(1,4-phenylene)bis[2-cyano-, diethyl ester]
Comparison:
- 2-Propenoic acid, 3-phenyl-, ethyl ester: This compound lacks the bis-phenylene structure, resulting in different polymerization behavior and material properties.
- 2-Propenoic acid, 3,3’-(1,3-phenylene)bis-, diethyl ester: The 1,3-phenylene isomer exhibits different steric and electronic effects, influencing its reactivity and applications.
- 2-Propenoic acid, 3,3’-(1,4-phenylene)bis[2-cyano-, diethyl ester]: The presence of cyano groups introduces additional functionality, making it suitable for specialized applications in materials science and electronics.
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester stands out due to its unique combination of structural rigidity and functional versatility, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl (E)-3-[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2/h5-12H,3-4H2,1-2H3/b11-9+,12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWZBFQWUBYAT-WGDLNXRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892014 | |
Record name | p-Benzenediacrylic acid, diethyl ester, (E,E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23746-57-8, 17088-28-7 | |
Record name | Diethyl p-phenylenediacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023746578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-, 1,1'-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Benzenediacrylic acid, diethyl ester, (E,E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3,3'-(1,4-phenylene)bisacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL P-PHENYLENEDIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BT5G3526 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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